1-(5-bromo-4-methyl-1,3-thiazol-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine is a compound that features a thiazole ring substituted with a bromine atom and a methyl group, connected to a piperazine ring. Thiazole rings are known for their aromaticity and biological activity, making them valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-bromo-4-methyl-1,3-thiazol-2-yl)piperazine typically involves the reaction of 5-bromo-4-methyl-2-thiazolamine with piperazine under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions.
Nucleophilic Addition: The nitrogen atoms in the piperazine ring can act as nucleophiles in addition reactions
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction can modify the functional groups on the thiazole ring .
Scientific Research Applications
1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(5-bromo-4-methyl-1,3-thiazol-2-yl)piperazine involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .
Comparison with Similar Compounds
5-Bromo-2-thiazolamine: Shares the thiazole ring but lacks the piperazine moiety.
4-Methyl-1,3-thiazole: Similar structure but without the bromine atom and piperazine ring.
Piperazine derivatives: Compounds with similar piperazine rings but different substituents on the thiazole ring
Uniqueness: 1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine is unique due to the combination of the bromine-substituted thiazole ring and the piperazine moiety. This unique structure contributes to its distinct chemical reactivity and biological activity .
Properties
CAS No. |
1211540-89-4 |
---|---|
Molecular Formula |
C8H12BrN3S |
Molecular Weight |
262.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.